molecular formula C14H19ClN2O B1399352 1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone CAS No. 1316218-25-3

1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone

Cat. No.: B1399352
CAS No.: 1316218-25-3
M. Wt: 266.76 g/mol
InChI Key: VXTYPHZMSJDJKC-UHFFFAOYSA-N
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Description

1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted at the 1-position with an ethanone group and at the 4-position with a 2-chloropyridin-4-ylmethyl moiety. This structural framework is commonly explored in medicinal chemistry and organic synthesis for its tunable electronic and steric properties .

Properties

IUPAC Name

1-[4-[(2-chloropyridin-4-yl)methyl]azepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11(18)17-7-2-3-12(5-8-17)9-13-4-6-16-14(15)10-13/h4,6,10,12H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTYPHZMSJDJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone typically involves the reaction of 2-chloropyridine with an azepane derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and bases like NaOH. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone (CAS: 1316221-34-7)
  • Structural Differences : The pyridine ring is substituted with bromine at the 6-position (vs. chlorine at the 2-position in the target compound) and attached via the 2-position (vs. 4-position) .
  • The positional shift (2- vs. 6-pyridinyl) may affect molecular planarity and π-stacking interactions.
  • Synthetic Relevance : Bromo-substituted pyridines are often intermediates in cross-coupling reactions, offering pathways for further functionalization .
1-(2-Chloropyridin-4-yl)ethanone (CAS: 23794-15-2)
  • Structural Differences: Lacks the azepane ring, consisting only of a 2-chloropyridine core directly linked to ethanone .
  • Impact : The absence of azepane reduces molecular weight (155.58 g/mol vs. ~311.22 g/mol) and conformational flexibility, limiting its utility in applications requiring extended binding pockets.

Core Heterocycle Modifications

1-(4-(Azepan-1-yl)phenyl)ethanone
  • Structural Differences: Replaces the pyridine ring with a phenyl group, retaining the azepane-ethanone backbone .
  • Impact : The phenyl group lacks nitrogen’s basicity, reducing solubility in polar solvents. This substitution may enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs.
1-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}ethan-1-one
  • Structural Differences: Incorporates a pyridazine ring (a diazine) instead of pyridine, linked to a phenyl-ethanone group .
  • Impact : Pyridazine’s electron-deficient nature enhances reactivity toward nucleophilic substitution. The additional nitrogen may improve solubility but reduce metabolic stability due to increased oxidation susceptibility.

Functional Group Additions

1-(Azepan-1-yl)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)ethanone (Compound 2dai)
  • Structural Differences: Features a triazole ring connected via ethanone to azepane, with a p-tolyl substituent on the triazole .
  • Impact: The triazole group enables hydrogen bonding and metal coordination, useful in kinase inhibitors.
(azepan-1-yl)[1-ethyl-4-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanone
  • Structural Differences : Replaces pyridine with a pyrrole ring substituted with 4-methoxyphenyl and ethyl groups .
  • Impact : Pyrrole’s aromaticity and methoxy group enhance π-π stacking and solubility, respectively. The ethyl group may hinder rotational freedom, affecting pharmacokinetics.

Ring Size Variations

1-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone
  • Structural Differences : Uses a six-membered piperidine ring (vs. azepane) and incorporates a pyrazole moiety .
  • The dual chlorophenyl groups increase lipophilicity, favoring membrane permeability.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound C₁₄H₁₈ClN₂O ~311.22 Azepane, 2-chloropyridine, ethanone CNS drugs, enzyme inhibitors
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone C₁₄H₁₉BrN₂O 311.22 Bromopyridine, azepane Halogenated intermediates
1-(4-(Azepan-1-yl)phenyl)ethanone C₁₅H₂₁NO 231.32 Phenyl, azepane Organic synthesis, materials science
1-(2-Chloropyridin-4-yl)ethanone C₇H₆ClNO 155.58 Minimalist pyridine-ethanone core Ligand synthesis
1-(Azepan-1-yl)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)ethanone C₁₇H₂₁N₅O 311.39 Triazole, p-tolyl, azepane Kinase inhibitors

Research Findings and Trends

  • Synthetic Yields: Triazole derivatives (e.g., 2dai) exhibit high yields (88–99%) under click chemistry conditions, suggesting efficient routes for azepane-ethanone analogs .
  • Solubility : Pyridazine-containing analogs (e.g., 1-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}ethan-1-one) may exhibit enhanced aqueous solubility due to additional nitrogen atoms .

Biological Activity

1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its IUPAC name, which reflects its complex arrangement of atoms. The molecular formula is C13H17ClN2OC_{13}H_{17}ClN_2O, and it has a molecular weight of approximately 252.74 g/mol. The compound features a chlorinated pyridine ring, which is known to enhance biological activity through various mechanisms.

Structural Formula

1 4 2 Chloropyridin 4 yl methyl azepan 1 yl ethanone\text{1 4 2 Chloropyridin 4 yl methyl azepan 1 yl ethanone}

Physical Properties

PropertyValue
Molecular Weight252.74 g/mol
CAS Number1316218-25-3
Purity97%
Physical FormSolid

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors, influencing signaling pathways related to pain, inflammation, and other physiological processes.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Compounds with chlorinated pyridine moieties have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : The presence of the azepane structure may enhance the compound's ability to combat bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights applicable to this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of chlorinated pyridine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 50 µM .

Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Biology demonstrated that azepane-containing compounds showed enhanced antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 5 µg/mL for some derivatives, suggesting strong antimicrobial potential .

Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective effects of similar compounds found that they could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds were shown to have IC50 values in the micromolar range, indicating potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-((2-Chloropyridin-4-yl)methyl)azepan-1-yl)ethanone
Reactant of Route 2
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